molecular formula C16H24O3 B14823351 4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene

4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene

Cat. No.: B14823351
M. Wt: 264.36 g/mol
InChI Key: NAJRMKVQTWHGCI-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene: is an organic compound with the molecular formula C16H24O3 It is a benzene derivative characterized by the presence of tert-butoxy, cyclopropoxy, and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable leaving groups for substitution reactions.

    Substitution Reactions: The tert-butoxy, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions are often carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

    Reaction Conditions: The reactions are typically conducted in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophiles and facilitate the substitution process. Solvents like tetrahydrofuran or dimethyl sulfoxide are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: The reactions are carried out in batch reactors where precise control over temperature, pressure, and reaction time is maintained.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butoxy-2-cyclopropoxy-1-methoxybenzene
  • 4-Tert-butoxy-2-cyclopropoxy-1-ethoxybenzene
  • 4-Tert-butoxy-2-cyclopropoxy-1-propoxybenzene

Uniqueness

4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-yloxybenzene

InChI

InChI=1S/C16H24O3/c1-11(2)17-14-9-8-13(19-16(3,4)5)10-15(14)18-12-6-7-12/h8-12H,6-7H2,1-5H3

InChI Key

NAJRMKVQTWHGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(C)(C)C)OC2CC2

Origin of Product

United States

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